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An Objective Guide to Fluoromethane in Plasma Etching: A Performance Comparison

In the fabrication of advanced semiconductor devices, precision and material selectivity are
paramount. Plasma etching, a cornerstone of this process, utilizes energized gases to
selectively remove material. Hydrofluorocarbons, such as fluoromethane (CH3F), have
emerged as critical etchants, particularly for applications demanding high selectivity between
silicon nitride (SiN) and other materials like silicon dioxide (SiO2) and silicon (Si). This guide
provides an objective comparison of fluoromethane's performance against other common
fluorinated etching gases, supported by experimental data.

Core Etching Performance: Fluoromethane vs.
Alternatives

The primary advantage of CH3F lies in its ability to achieve high etch selectivity, a trait
attributed to the formation of a thin hydrofluorocarbon (HFC) polymer film during the plasma
process. This polymer layer deposits on surfaces, and its thickness and composition vary
depending on the substrate, modulating the etch rate. On SiN, hydrogen radicals from the
plasma react with nitrogen to form volatile compounds, aiding the etching process, while on
SiO2 and Si, the polymer layer can inhibit etching, leading to high selectivity.

In contrast, gases with a higher fluorine-to-carbon (F/C) ratio, such as tetrafluoromethane
(CF4) and sulfur hexafluoride (SF6), tend to have higher etch rates but lower selectivity.[1]
They generate a high density of fluorine radicals, which are potent etchants for silicon-based
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materials, but this abundance often leads to less differentiation between SiN, SiO2, and Si.[1]
Trifluoromethane (CHF3), with its hydrogen content, offers a balance, providing better
selectivity than CF4 but often lower than CH3F under optimized conditions.[1][2][3]

Data Summary: Etch Rate and Selectivity

The following tables summarize quantitative data from various studies, comparing the
performance of CH3F and other common fluorocarbon gases in plasma etching applications.

Table 1: Performance of CH3F-Based Plasmas for Silicon Nitride (SiN) Etching This table
showcases the etching characteristics of SiN using CH3F with different additive gases (02 and
C0O2). The data highlights how gas composition can be tuned to optimize etch rates.

SiN Etch Rate

Gas Mixture Additive Gas % . Substrate
(nm/min)

CH3F/02 ~50% ~16 SiN

CH3F/CO2 ~73% ~17 SiN

CH3F/CO2 >70% Higher than CH3F/O2  SiN

Data sourced from
studies on low-
pressure chemical
vapor deposited SiN
films.[4][5]

Table 2: Comparative Etch Performance of CHF3 and CF4 for Silicon Dioxide (SiO2) vs. Silicon
(Si) This table provides a direct comparison between CHF3 and CF4, demonstrating the trade-

off between etch rate and selectivity for SiO2 over Si.
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Etch Rate (SiO2) Etch Rate (Si) Selectivity
Etchant Gas . . . .
(nm/min) (nm/min) (Si02:Si)
CHF3 324 ~2.0 16:1
CF4 52.8 ~44.0 1.2:1

Data sourced from a
comparative study
using reactive ion
etching (RIE).[3]

Table 3: General Comparison of Various Fluorine-Based Etchant Gases This table offers a
qualitative and quantitative overview of different fluorine-based gases used in plasma etching.

Ke
Typical 4 . o
Gas L Performanc F/C Ratio Etch Rate Selectivity
Application .
e Trait
High
SiN/SiO2 &
CH3F SiN etching SIN/Si Low Moderate Very High
selectivity[4]
[6]
General Si, High etch
CF4 SiO2, SiN rate, low High High Low
etching[7] selectivity[3]
SiO2, SiN Good SiO2/Si _
CHF3 ] o Moderate Moderate High
etching[2] selectivity[3]
High-rate Si Very high Si High (No
SF6 J ) y ah ( Very High Low
etching[1] etch rate[8] Carbon)
High
Dielectric selectivity via )
C4F8 ] o Low Moderate Very High
etching polymerizatio
n[1]
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Experimental Protocols and Methodologies

The data presented is derived from specific experimental setups. Understanding these
protocols is crucial for interpreting the results and for potential replication.

Methodology for CH3F/O2 and CH3F/CO2 Etching (Table 1)
o Reactor Type: Inductively Coupled Plasma (ICP) reactor generating a plasma beam.[4][9]

e Substrates: Low-pressure chemical vapor deposited (LPCVD) silicon nitride (SiN) films on Si
wafers.[4][9]

e Plasma Conditions:
o Power: 300 W (1.9 W/cm3)[4][9]
o Pressure: 10 mTorr[4][9]
o Total Gas Flow: 10 sccm[4][9]

o Characterization: Etch rates were determined by measuring the thickness of the SiN films
using spectroscopic ellipsometry before and after plasma exposure. Surface composition
and polymer film thickness were analyzed using X-ray Photoelectron Spectroscopy (XPS).[4]

[9]
Methodology for CHF3 vs. CF4 Etching (Table 2)
o Reactor Type: Oxford 80 Plus Reactive lon Etching (RIE) system.[3]
o Substrates: Silicon (Si) wafers with a thermally grown silicon dioxide (SiO2) layer.[3]
e Plasma Conditions (CHF3):

Gas Flow: 50 sccm

o

Pressure: 55 mTorr

[¢]

RF Power: 150 W

[¢]
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e Plasma Conditions (CF4):
o Gas Flow: 50 sccm
o Pressure: 100 mTorr
o RF Power: 100 W

o Characterization: Etch depths were measured using a profilometer after etching for a fixed
time, from which the etch rates were calculated.[3]

Visualizing Plasma Etching Mechanisms

The following diagrams illustrate the fundamental processes and logical relationships in plasma

etching with fluoromethane.
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Caption: General workflow of the plasma etching process.
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Caption: Selective etching mechanism of CH3F plasma.

Conclusion

Fluoromethane (CH3F) is a highly effective etchant gas for processes requiring high
selectivity, particularly for etching silicon nitride against silicon dioxide and silicon.[6][10] Its
performance stems from the formation of a selective hydrofluorocarbon polymer layer, a
mechanism that distinguishes it from higher F/C ratio gases like CF4 and SF6, which prioritize
etch rate over selectivity. While gases like CHF3 offer a compromise, CH3F, often mixed with
02 or CO2, allows for fine-tuning of the plasma chemistry to achieve optimal selectivity for
advanced applications like gate spacer fabrication.[4][11] The choice of etchant gas ultimately
depends on the specific requirements of the fabrication step, balancing the need for etch rate,
selectivity, and anisotropy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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